6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
“6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class of compounds . This class of compounds has been found to exhibit a wide range of biological activities, including antimicrobial activity . The structure of these compounds typically includes a central [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole unit .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves various synthetic approaches . The synthesis process often involves the design and creation of new derivatives, which are then evaluated for their biological activity . The position and number of substitutions on the compound can play a crucial role in modulating its potency .
Molecular Structure Analysis
The molecular structure of “6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” has been analyzed using various methods such as Hartree-Fock (HF) and density functional theory (DFT) with 6-31G(d) basis sets . These methods allow for the calculation of the molecular geometry, vibrational frequencies, and gauge including atomic orbital (GIAO) (1)H and (13)C NMR chemical shift values .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been studied extensively . These compounds have been found to exhibit high activity towards Gram-positive bacteria, with some derivatives showing activity up to 16 times more than currently used antibiotics .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” have been analyzed using various methods . These methods allow for the calculation of the molecular geometry, vibrational frequencies, and gauge including atomic orbital (GIAO) (1)H and (13)C NMR chemical shift values .
Scientific Research Applications
Anti-Breast Cancer Agent
This compound has been used in the design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) as anti-breast cancer agents . It has shown promising results in inhibiting PARP-1 and EGFR, two molecular targets involved in breast cancer . In particular, one derivative (compound 8i) exhibited much better cytotoxic activities against MDA-MB-231, a type of breast cancer cell, than the drug Erlotinib .
Antimicrobial Agent
1,3,4-thiadiazole derivatives, which include the compound , have been synthesized and evaluated as potent antimicrobial agents . They have been tested against E. coli, B. mycoides, and C. albicans, with some compounds showing significant antimicrobial activity .
Anti-Inflammatory Agent
The 1,3,4-thiadiazole scaffold, which is part of the structure of this compound, is known for its anti-inflammatory properties . This makes it a potential candidate for the development of new anti-inflammatory drugs .
Carbonic Anhydrase Inhibitor
Compounds with a 1,3,4-thiadiazole structure have been found to inhibit carbonic anhydrase , an enzyme that plays a crucial role in regulating pH and fluid balance in the body. This suggests potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness .
Anticonvulsant
1,3,4-thiadiazole derivatives have been studied for their anticonvulsant properties . This could lead to the development of new treatments for epilepsy and other seizure disorders .
Antihypertensive Agent
The 1,3,4-thiadiazole scaffold is also known for its antihypertensive properties . This suggests potential applications in the treatment of high blood pressure .
Antioxidant
Compounds with a 1,3,4-thiadiazole structure have been found to have antioxidant properties . This could make them useful in combating oxidative stress, a factor in many chronic diseases .
Antifungal Agent
1,3,4-thiadiazole derivatives have been studied for their antifungal properties . This suggests potential applications in the treatment of fungal infections .
Mechanism of Action
Target of Action
The primary targets of 6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key player in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a transmembrane protein that is involved in cell growth and differentiation .
Mode of Action
The compound interacts with its targets, leading to their inhibition . This results in the disruption of DNA repair pathways and the regulation of cell growth and differentiation . The compound exhibits promising dual enzyme inhibition of PARP-1 and EGFR .
Biochemical Pathways
The compound affects the DNA repair pathways and cell growth regulation pathways . The inhibition of PARP-1 disrupts the DNA repair pathways, making cells more vulnerable to DNA damage . The inhibition of EGFR disrupts cell growth and differentiation, potentially leading to cell death .
Result of Action
The compound exhibits potent cytotoxic activities against certain cancer cells . For instance, it has been found to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase .
Future Directions
The future directions for the research on [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involve the design and synthesis of new derivatives, which can then be evaluated for their biological activity . The position and number of substitutions on the compound can be varied to modulate its potency . Additionally, in silico pharmacokinetic and molecular modeling studies can be conducted to further understand the properties and potential applications of these compounds .
properties
IUPAC Name |
3-methyl-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-11-17-18-16-20(11)19-15(21-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBVCUUMZOKWPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
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